molecular formula C9H18O4S B2560241 [(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate CAS No. 1932776-12-9

[(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate

Cat. No. B2560241
CAS RN: 1932776-12-9
M. Wt: 222.3
InChI Key: JRIUFCPYBHRCSR-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a sulfonate ester of cyclobutane and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of [(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophilic substrates to form new compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of [(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate. However, it has been reported to exhibit moderate toxicity in cell-based assays.

Advantages and Limitations for Lab Experiments

[(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. It is also a versatile reagent that can be used in a wide range of organic synthesis reactions. However, the compound has some limitations as well. It exhibits moderate toxicity in cell-based assays, which limits its use in certain experiments. Additionally, the compound is relatively expensive, which can limit its use in large-scale experiments.
List of

Future Directions

1. Investigation of the mechanism of action of [(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate to better understand its reactivity and selectivity in organic synthesis reactions.
2. Synthesis of new compounds using [(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate as a reagent to explore its potential applications in drug discovery and other fields.
3. Study of the toxicity of [(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate in vivo to better understand its safety profile and potential therapeutic applications.
4. Development of new synthetic methods for the preparation of [(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate to improve its cost-effectiveness and scalability.
5. Investigation of the potential applications of [(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate in the synthesis of new materials such as polymers and nanoparticles.
Conclusion:
[(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate is a versatile compound that has potential applications in various fields. Its stable nature and versatile reactivity make it a useful reagent in organic synthesis reactions. However, its moderate toxicity and high cost can limit its use in certain experiments. Further research is needed to better understand the mechanism of action of the compound and explore its potential applications in drug discovery and other fields.

Synthesis Methods

[(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate can be synthesized using various methods. One of the most common methods involves the reaction of cyclobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium ethoxide to obtain [(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate.

Scientific Research Applications

[(1S,3R)-3-Ethoxy-2,2-dimethylcyclobutyl] methanesulfonate has been extensively used in scientific research due to its potential applications in various fields. The compound has been used as a reagent in organic synthesis for the preparation of various compounds. It has also been used in the synthesis of natural products such as alkaloids and terpenes.

properties

IUPAC Name

[(1S,3R)-3-ethoxy-2,2-dimethylcyclobutyl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O4S/c1-5-12-7-6-8(9(7,2)3)13-14(4,10)11/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIUFCPYBHRCSR-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1(C)C)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1C[C@@H](C1(C)C)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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